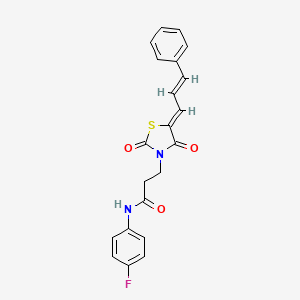

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid imidazolide with aminopyridines. The process is influenced by the reactivity of the imidazolide and the steric hindrance presented by the sulfo group. In some cases, the sulfo group can prevent acylation of sterically hindered amines, as observed with 2-amino-6-methylpyridine. The synthesis is confirmed using 1H-NMR spectroscopy and X-ray diffraction analysis, which also reveals that the carbonyl and sulfo groups can occupy different positions in the crystalline phase, leading to variations in molecular conformation .

Molecular Structure Analysis

X-ray diffraction data from the synthesized compounds indicate that the carbonyl and sulfo groups may have different spatial arrangements. This can result in a unilateral position typical for benzothiazine carboxamides or a versatile position not previously encountered in such compounds. The molecular conformation of the benzothiazine nucleus is crucial as it affects the pharmacological properties of the compounds. The spatial arrangement of the pyridine cycle also plays a role in determining the analgesic and anti-inflammatory activities of these substances .

Chemical Reactions Analysis

The interaction between aminopyridines and imidazolide is a key reaction in the synthesis of benzothiazine carboxamides. The target for the initial electrophilic attack is the ring nitrogen of the aminopyridines. The presence of the sulfo group can alter the course of the reaction, especially when dealing with sterically hindered amines. The chemical reactions are guided by the reactivity of the imidazolide and the electronic and steric properties of the aminopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzothiazine carboxamides are closely related to their molecular structure. The different positions of the carbonyl and sulfo groups affect the crystalline structure and, consequently, the pharmacological properties. The compounds exhibit varying degrees of analgesic and anti-inflammatory activities, which are dependent on the mutual arrangement of the benzothiazine and pyridine fragments. Some of the synthesized compounds have shown to exceed the effectiveness of the drug Lornoxicam in these aspects .

In addition to the benzothiazine carboxamides, the synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides have been studied. One compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (4a), was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) from a high-throughput screening (HTS) screen. The X-ray coordinates of ligand 4a with cdk5 revealed an unusual binding mode to the hinge region via a water molecule, which is significant for understanding the inhibitory mechanism .

Applications De Recherche Scientifique

Molecular Interactions and Synthesis

Research has highlighted the complex molecular interactions and synthetic processes involving compounds structurally similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. For example, Co(II) complexes of compounds with similar sulfonyl and thiazolyl groups have been synthesized and analyzed for their structure and potential applications. These complexes exhibited fluorescence properties and were investigated for their potential anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Biological Activities and Applications

Compounds structurally related to this compound have been synthesized and evaluated for their biological activities. For instance, derivatives of sulfonamide, a group present in the compound, have been studied for their antimalarial activities and their binding affinities in molecular docking studies, indicating potential pharmaceutical applications (Fahim & Ismael, 2021).

Material Science and Polymer Chemistry

Studies involving compounds with pyridine and sulfone moieties, similar to those in this compound, have been conducted in the field of material science. For instance, the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been explored. These polymers exhibit significant properties such as solubility, high thermal stability, and potential applicability in the production of films with specific mechanical and optical properties (Liu et al., 2013).

Antimicrobial and Anticancer Studies

Compounds with structural fragments similar to this compound have been synthesized and evaluated for their antimicrobial and anticancer properties. Research has delved into the synthesis of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents, showcasing their toxicological, biochemical, and biological aspects against specific pests (Soliman et al., 2020).

Propriétés

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-15-11-16(2)13-26(12-15)31(28,29)19-5-3-18(4-6-19)21(27)25-22-24-20(14-30-22)17-7-9-23-10-8-17/h3-10,14-16H,11-13H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXJCUKLNLPABX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534987.png)

![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2534988.png)

![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)

![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)

![N-[4-Methyl-3-(4-methylpyridin-2-yl)oxyphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534997.png)

![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)

![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)